N-[4-(acetylamino)phenyl]octanamide
Description
N-[4-(Acetylamino)phenyl]octanamide is an acylated aniline derivative characterized by a phenyl ring substituted with an acetylamino (-NHCOCH3) group at the para position. The compound features an octanoyl chain (C8) linked via an amide bond to the aromatic amine (Fig. 1). This structure confers unique physicochemical properties, including increased lipophilicity compared to shorter-chain analogs, which may influence bioavailability and metabolic stability.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)octanamide |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-5-6-7-8-16(20)18-15-11-9-14(10-12-15)17-13(2)19/h9-12H,3-8H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
PKEGYAOXUOWKDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Sulfonamide vs. Amide Backbone
The target compound differs from sulfonamide derivatives such as N4-Acetylsulfacetamide (N-[[4-(acetylamino)phenyl]sulfonyl]acetamide) by replacing the sulfonyl (-SO2-) group with a carbonyl (-CO-) group. Sulfonamides exhibit stronger hydrogen-bonding capacity due to the polar sulfonyl moiety, enhancing aqueous solubility (e.g., N4-Acetylsulfacetamide has a melting point of 248°C, indicative of high crystallinity) . In contrast, the amide backbone in N-[4-(acetylamino)phenyl]octanamide likely reduces polarity, increasing membrane permeability.
(b) Acyl Chain Length Variations
The octanoyl chain (C8) in the target compound contrasts with shorter (e.g., valeroyl, C5) and longer (e.g., lauroyl, C12) chains in related sulfonamides (Table 1).
Table 1: Comparison of Acyl Chain Lengths and Physical Properties
The octanoyl chain in the target compound may balance these properties for optimal pharmacokinetics.
Substituent Effects on the Phenyl Ring
(a) Acetylamino vs. Hydroxyl Substituents
Paracetamol (N-(4-hydroxyphenyl)acetamide) shares a similar acetamide backbone but replaces the acetylamino group with a hydroxyl (-OH) substituent. The hydroxyl group in paracetamol enables glucuronidation and sulfation, critical for its metabolism and analgesic activity . In contrast, the acetylamino group in the target compound may reduce metabolic lability, prolonging its half-life.
(b) Acetylamino vs. Sulfamoyl Substituents
N-[[4-(acetylamino)phenyl]sulfonyl]benzamide (Sulfabenzamide) incorporates a sulfamoyl (-SO2NH2) group, which enhances antibacterial activity via dihydropteroate synthase inhibition . The absence of a sulfamoyl group in the target compound suggests divergent biological targets.
Spectroscopic and Analytical Data
While specific data for this compound are unavailable, analogs provide insights:
- 13C-NMR: Acetylamino-substituted phenyl rings show characteristic carbonyl signals at δ 168–169 ppm (e.g., N4-Acetylsulfacetamide: δ 168.55 ppm) .
- FTIR : Amide C=O stretches appear near 1670–1690 cm⁻¹, while sulfonamides exhibit SO2NH bands at 1150–1180 cm⁻¹ .
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